2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Overview
Description
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol is a chemical compound with the molecular formula C16H23NO2. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the production of Bilastine, a non-sedating antihistamine used for the treatment of allergic rhinitis and chronic urticaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol typically involves the reaction of 4,4-Dimethyl-5H-oxazole with 1-methyl-1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and quality control to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Key intermediate in the production of Bilastine, an antihistamine used for treating allergic conditions.
Industry: Utilized in the manufacture of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol involves its interaction with specific molecular targets and pathways. In the case of Bilastine synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product derived from this compound .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(4,5-Dihydro-4,4-Dimethyl-2-Oxazolyl)-1-Methylethyl]-Benzeneethanol
- 2-[4-[2-(4,4-Dimethyl-5H-1,3-Oxazol-2-yl)Propan-2-yl]Phenyl]Ethanol
- 2-[3-(4,4-Dimethyl-5H-1,3-Oxazol-2-yl)Phenyl]-4,4-Dimethyl-5H-1,3-Oxazole
Uniqueness
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of Bilastine highlights its importance in pharmaceutical applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2)11-19-14(17-15)16(3,4)13-7-5-12(6-8-13)9-10-18/h5-8,18H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZPZWCCWIEQRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153016 | |
Record name | 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361382-26-5 | |
Record name | 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361382-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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